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Introduction

Vicagrel is a novel, orally active antiplatelet agent under development for the management of
cardiovascular diseases, including acute coronary syndrome.[1] As a thienopyridine derivative
and a prodrug, Vicagrel is designed to irreversibly inhibit the P2Y12 receptor on platelets, a
critical step in preventing platelet activation and aggregation.[1][2] A key distinguishing feature
of Vicagrel is its metabolic activation pathway, which circumvents the highly polymorphic
cytochrome P450 (CYP) 2C19 enzyme, potentially offering a more predictable and consistent
antiplatelet effect compared to clopidogrel.[3] This whitepaper provides an in-depth technical
summary of the early-phase clinical trial results for Vicagrel, focusing on its pharmacokinetics,
pharmacodynamics, safety, and tolerability.

Mechanism of Action

Vicagrel, like clopidogrel, ultimately works by blocking the P2Y12 receptor. However, its
activation pathway is different. After oral administration, Vicagrel is hydrolyzed to its active
intermediate, 2-oxo-clopidogrel, by carboxylesterase-2 (CES2) or arylacetamide deacetylase
(AADAC), rather than being metabolized by CYP enzymes in the initial step.[3] This
intermediate is then further metabolized to the active thiol metabolite that irreversibly binds to
and inhibits the P2Y12 receptor.[1][3] This inhibition prevents ADP-induced platelet
aggregation, thereby reducing the risk of thrombus formation.[1]
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Caption: Vicagrel's metabolic activation and mechanism of action.

Early Phase Clinical Trial Data
Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients with coronary artery disease have
demonstrated that Vicagrel is rapidly absorbed and extensively metabolized.[4][5] The parent
drug is present in very low concentrations in circulation.[4] The active metabolite, M15-2 (also
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referred to as H4), reaches peak plasma concentration (Tmax) rapidly, generally between 0.33
to 0.75 hours after administration.[4][6]

Pharmacokinetic parameters of Vicagrel's active metabolite have been shown to be dose-
proportional within the studied ranges.[4][6] Notably, a 5 mg dose of Vicagrel has been
reported to produce a similar plasma exposure (AUC) of the active metabolite as a 75 mg dose
of clopidogrel.[4][6] Furthermore, a 20 mg loading dose of Vicagrel resulted in a 29% higher
exposure compared to a 300 mg loading dose of clopidogrel.[4] Importantly, the
pharmacokinetic profile of Vicagrel's active metabolite does not appear to be significantly
influenced by CYP2C19 polymorphisms.[7][8]

Table 1: Pharmacokinetic Parameters of Vicagrel's Active Metabolite (M15-2/H4)
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Comparator
Study Vicagrel Dose Key AUC .
. . Tmax (h) L Citation
Population Dose (Clopidogre Findings
)
AUC of H4
for 5 mg
Healthy i
) 5-75 mg Vicagrel was
Chinese ) 75 mg 0.50 o [4]
(single dose) similar to 75
Volunteers
mg
clopidogrel.
Mean AUCO-t
Healthy ] of H4 was
) 20 mg (single )
Chinese dose) 300 mg 0.50 29% higher [4]
ose
Volunteers for 20 mg
Vicagrel.
Exposure of
active
Healthy )
) 5-15mg (10 75 mg (10 metabolite
Chinese 0.33-0.50 [6]
days) days) was ~10-fold
Volunteers )
higher than
clopidogrel.
Plasma
Patients with concentration
20/5 mg, 24/6
CAD 300/75 mg N of M15-2 had
] mg, 30/7.5 Not specified o [7]
undergoing (LD/MD) a similar AUC
mg (LD/MD)
PCI and Tmax to
clopidogrel.

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous

Coronary Intervention

Pharmacodynamics

Pharmacodynamic assessments have consistently shown that Vicagrel produces potent and
rapid inhibition of platelet aggregation (IPA).[6][9] In a dose-escalating study in healthy
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volunteers, Vicagrel demonstrated a dose-dependent increase in IPA, with doses of 10 mg and
15 mg showing greater inhibition than 75 mg of clopidogrel.[9] A loading dose of 30 mg of
Vicagrel followed by a 7.5 mg maintenance dose resulted in a maximum IPA similar to the
combined use of Vicagrel and aspirin.[9][10]

In a Phase Il trial involving patients with coronary artery disease undergoing percutaneous
coronary intervention (PCI), various dosing regimens of Vicagrel demonstrated comparable
antiplatelet effects to clopidogrel.[7][8]

Table 2: Pharmacodynamic (Inhibition of Platelet Aggregation) Data for Vicagrel

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00643/full
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00643/full
https://pubmed.ncbi.nlm.nih.gov/29973877/
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://academic.oup.com/ehjcvp/article-abstract/8/8/806/6570569
https://pubmed.ncbi.nlm.nih.gov/35438151/
https://www.benchchem.com/product/b8093363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

% Inhibition of

Comparator
Study ] Platelet o
. Vicagrel Dose Dose . Citation
Population ) Aggregation
(Clopidogrel)
(IPA)
_ 32.4% (at 4h
Healthy Chinese
5 mg (10 days) 75 mg (10 days) post-dose on day  [9]
Volunteers
10)
) 60.7% (at 4h
Healthy Chinese
10 mg (10 days) 75 mg (10 days) post-dose on day  [9]
Volunteers
10)
_ 79.1% (at 4h
Healthy Chinese
15 mg (10 days) 75 mg (10 days) post-dose on day  [9]
Volunteers
10)
_ 30mg (LD) /7.5 65.8% (at 4h
Healthy Chinese
mg (MD for 8 - post-dose on day  [9]
Volunteers
days) 8)
Patients with
) 300/75 mg 30.19% (on Day
CAD undergoing 20/5 mg (LD/MD) [718]
(LD/MD) 28)
PCI
Patients with
) 300/75 mg 35.02% (on Day
CAD undergoing 24/6 mg (LD/MD) [718]
(LD/MD) 28)
PCI
Patients with
) 30/7.5 mg 300/75 mg 45.61% (on Day
CAD undergoing [71[8]
(LD/MD) (LD/MD) 28)

PCI

LD: Loading Dose, MD: Maintenance Dose, CAD: Coronary Artery Disease, PCI: Percutaneous

Coronary Intervention

Safety and Tolerability

Early-phase clinical trials have indicated that Vicagrel is well-tolerated.[6][9] In a study with

healthy volunteers, daily doses of 5-15 mg for 10 days were well tolerated.[6] A Phase Il study
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in patients with coronary artery disease showed no significant differences in adverse events or
bleeding rates between different doses of Vicagrel and clopidogrel.[7][8]

Table 3: Safety Profile of Vicagrel in a Phase Il Trial

Treatment Group . L
Adverse Events (%) Any Bleeding (%) Citation

(LD/MD)

Vicagrel 20/5 mg 4.35 13.04 [718]
Vicagrel 24/6 mg 0 14.06 [71[8]
Vicagrel 30/7.5 mg 1.45 11.59 [718]

Clopidogrel 300/75
mg

5.56 11.11 [71[8]

LD: Loading Dose, MD: Maintenance Dose

Experimental Protocols
Phase | Dose-Escalating Study in Healthy Volunteers

o Study Design: This was a two-part study. Study | was a dose-escalating trial (5-15 mg). For
each dose, participants were randomized to receive Vicagrel, clopidogrel, or a placebo.[10]
Study Il assessed the interaction between Vicagrel and aspirin.[10]

e Pharmacokinetic Analysis: Plasma concentrations of Vicagrel and clopidogrel metabolites
were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-
MS/MS) method.[10]

o Pharmacodynamic Assessment: Platelet aggregation was assessed using the VerifyNow-
P2Y12 assay.[10]

Phase Il Dose-Exploring Study in Patients with Coronary
Artery Disease

» Study Design: A multicenter, randomized, double-blind, triple-dummy, dose-exploring trial.[7]
[8] Patients were randomized to receive one of three different loading and maintenance
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doses of Vicagrel or a standard dose of clopidogrel, in combination with aspirin.[7][8]

* Primary Endpoint: Inhibition of adenosine diphosphate (ADP)-induced platelet aggregation
(%IPA) at 28 days.[7][8]

+ Safety Endpoints: Monitoring of adverse events (AEs) and bleeding events as defined by the
Bleeding Academic Research Consortium (BARC).[7][8]

+ Pharmacokinetic Subgroup Analysis: PK profiles and the influence of CYP2C19
polymorphisms were explored in a subgroup of patients.[7][8]
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Caption: Workflow for a Phase 1l dose-exploring clinical trial of Vicagrel.

Conclusion

The early-phase clinical trial data for Vicagrel are promising, suggesting it is a potent
antiplatelet agent with a rapid onset of action and a favorable safety profile. Its distinct
metabolic pathway, which is independent of CYP2C19, may offer a significant clinical
advantage by providing a more consistent antiplatelet effect across different patient
populations. The comparable efficacy and safety to clopidogrel in early trials, coupled with its
unique pharmacokinetic properties, support the continued development of Vicagrel in later-
phase clinical studies for the treatment of cardiovascular diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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